molecular formula C15H17FN2O2S B2407018 N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide CAS No. 1436230-28-2

N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide

Cat. No.: B2407018
CAS No.: 1436230-28-2
M. Wt: 308.37
InChI Key: SSSCGDMEYGRBJU-UHFFFAOYSA-N
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Description

N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide is a synthetic small molecule compound of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates several pharmaceutically relevant features, including a tetrahydrofuran (oxolan-3-yl) ring, which can act as a versatile scaffold that influences the molecule's conformation and pharmacokinetic properties . The presence of the 2-fluorophenylsulfanyl moiety is a key functional group, as fluorinated aromatic systems are commonly employed to modulate a compound's electronic properties, metabolic stability, and membrane permeability . A central feature of this molecule is the nitrile (cyano) group. The nitrile group is a privileged motif in rational drug design, known to enhance binding affinity to biological targets through the formation of hydrogen bonds and dipole-dipole interactions . It often serves as a bioisostere for carbonyl, hydroxyl, or halogen groups, and its incorporation can lead to improved pharmacokinetic profiles, such as enhanced solubility and systemic exposure for research compounds . The propanamide linker provides rotational flexibility, potentially allowing the molecule to adopt a conformation optimal for target engagement. While the specific biological target and mechanism of action for this compound require empirical determination, its sophisticated architecture makes it a valuable chemical probe for researching new therapeutic areas, including potential applications in antiviral or metabolic diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2S/c16-12-3-1-2-4-14(12)21-8-6-15(19)18-13(9-17)11-5-7-20-10-11/h1-4,11,13H,5-8,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSCGDMEYGRBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C#N)NC(=O)CCSC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of oxolane derivatives with cyanoacetic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide undergoes various types of chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group or the fluorophenyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a precursor in various industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Functional Group Analysis

The table below highlights structural similarities and differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Key Functional Groups Biological Activity/Use References
N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide (Target) C₁₅H₁₇FN₂O₂S Oxolane, cyano, 2-fluorophenylsulfanyl, propanamide Undocumented (inferred: pesticidal potential) N/A
Tau-fluvalinate C₂₆H₂₂ClF₃N₂O₃ Cyano, phenoxyphenyl, valine ester Acaricide, insecticide
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Undocumented Chlorophenylsulfanyl, pyrazole, trifluoromethyl, aldehyde Undocumented (likely pesticide intermediate)

Structural and Functional Insights

Oxolane vs. Aromatic Rings
  • The target compound’s oxolane ring (a saturated heterocycle) contrasts with the phenoxyphenyl group in tau-fluvalinate .
Halogenated Aryl Sulfanyl Groups
  • The 2-fluorophenylsulfanyl group in the target differs from the 3-chlorophenylsulfanyl group in ’s pyrazole derivative . Fluorine’s higher electronegativity may reduce electron density in the aromatic ring, affecting binding to biological targets (e.g., enzymes or receptors).
Backbone and Substituent Chemistry
  • The propanamide core in the target compound contrasts with valine ester (tau-fluvalinate) and pyrazole-carbaldehyde (). Amides are less prone to hydrolysis than esters, suggesting greater metabolic stability .

Research Findings and Implications

Electronic and Steric Effects

  • The 2-fluorophenylsulfanyl group’s electron-withdrawing nature may enhance resistance to oxidative degradation compared to non-fluorinated analogs.
  • The cyano group could act as a hydrogen-bond acceptor, mimicking nitriles in pesticides like tau-fluvalinate, which target insect nervous systems .

Metabolic and Environmental Behavior

  • Compounds with oxolane rings (e.g., tetrahydrofuran derivatives) often exhibit moderate environmental persistence due to reduced ring strain and slower degradation compared to fully saturated or aromatic systems.

Limitations in Evidence

  • No direct data on the target compound’s synthesis, activity, or toxicity were found in the provided evidence. Conclusions are inferred from structural analogs.

Biological Activity

N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide is a compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C15H18FN3O3S
  • Molecular Weight : 309.39 g/mol
  • IUPAC Name : this compound

The presence of a cyano group, oxolane ring, and a 2-fluorophenyl moiety suggests possible interactions with various biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Dopamine Receptor Modulation : The compound has been studied for its potential as a dopamine D3 receptor antagonist, which may have implications in treating neuropsychiatric disorders .
  • Inhibition of Fibroblast Growth Factor Receptor (FGFR) : It has been suggested that this compound could inhibit FGFR4, which is involved in various cancer pathways .
  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may possess antimicrobial activity, although specific data on this compound is limited.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

EffectDescription
Antagonistic ActivityActs on dopamine receptors, potentially influencing mood and behavior.
Anticancer PotentialMay inhibit pathways associated with tumor growth via FGFR modulation.
Antimicrobial ActivityRelated compounds show promise in combating bacterial infections.

Case Studies

  • Neuropsychiatric Disorders : A study investigated the effects of similar compounds on animal models of depression and anxiety, showing significant improvements in behavior when dopamine D3 receptors were targeted .
  • Cancer Research : In vitro studies have shown that FGFR4 inhibitors can reduce cell proliferation in certain cancer cell lines, supporting the hypothesis that this compound may have anticancer properties .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide?

  • Methodology : Synthesis involves multi-step reactions, including thioether bond formation (for the 2-fluorophenylsulfanyl group), cyanoalkylation (for the oxolan-3-ylmethyl moiety), and amide coupling. Key challenges include optimizing regioselectivity during sulfanyl group attachment and preventing racemization during amide bond formation.
  • Critical Parameters : Use anhydrous solvents (e.g., THF or DMF), controlled temperatures (0–5°C for cyanoalkylation), and catalysts like EDCI/HOBt for amide coupling. Confirm intermediate purity via TLC and HPLC-MS .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • 1H/13C-NMR : Verify proton environments (e.g., fluorophenyl aromatic protons at δ 7.1–7.4 ppm, oxolane protons at δ 3.5–4.0 ppm) .
  • FTIR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z).
    • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Test in DMSO (stock solutions), aqueous buffers (pH 4–9), and ethanol. Poor aqueous solubility is expected due to the fluorophenyl and cyano groups; consider surfactants or co-solvents (e.g., PEG-400) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation pathways may include hydrolysis of the cyano group or oxidation of the sulfanyl moiety .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions for this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like cysteine proteases or kinases, leveraging the sulfanyl group’s nucleophilic reactivity .
  • MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) focusing on hydrogen bonds between the amide group and catalytic residues .
    • Validation : Compare predictions with SPR (Surface Plasmon Resonance) binding assays (e.g., KD measurements) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50 values for enzyme inhibition may arise from assay conditions (e.g., pH, ionic strength).
  • Troubleshooting :

  • Standardize assays using reference inhibitors (e.g., E-64 for cysteine proteases).
  • Validate cell permeability via LC-MS/MS quantification of intracellular compound levels .
    • Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results from heterogeneous studies .

Q. What strategies optimize in vivo pharmacokinetics while retaining activity?

  • Structural Modifications :

  • Introduce PEGylated linkers to enhance half-life.
  • Replace the fluorophenyl group with trifluoromethylpyridine for improved metabolic stability .
    • In Vivo Testing :
  • ADME : Use radiolabeled (14C) compound in rodent studies to track absorption and excretion.
  • Tissue Distribution : Employ MALDI-TOF imaging for spatial resolution .

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